Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-9-7-10(14)13(9)5-4-6-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXXLKJWJSBKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C12CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Approaches
Diels-Alder reactions between cyclopropane-derived dienophiles and dienes have been employed to access spiro scaffolds. For example:
$$
\text{Cyclopropane dienophile} + \text{1,3-Diene} \xrightarrow{\Delta} \text{Spiro[3.3]heptane derivative}
$$
Yields for such reactions range from 40–60% depending on substituent electronics.
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalysts enables the formation of the spirocyclic structure:
$$
\text{Diene precursor} \xrightarrow{\text{Grubbs II}} \text{Spiro[3.3]heptane}
$$
This method offers superior stereocontrol, with reported yields up to 75%.
Aldol Cyclization
Intramolecular aldol reactions of keto-enolates provide an alternative route:
$$
\text{Keto-enolate precursor} \xrightarrow{\text{Base}} \text{Spiro[3.3]heptan-3-one}
$$
Subsequent reductive amination introduces the amine group.
Introduction of the Aminomethyl Group
Functionalization of the spiro core at the 1-position is critical for installing the methylene-linked amine.
Bromomethyl Intermediate Synthesis
Free-radical bromination of the spiro[3.3]heptane methyl group using N-bromosuccinimide (NBS) and azo initiators:
$$
\text{Spiro[3.3]heptane-CH}3 \xrightarrow{\text{NBS, AIBN}} \text{Spiro[3.3]heptane-CH}2\text{Br}
$$
Yields: 50–65%.
Gabriel Synthesis for Amine Installation
The bromomethyl intermediate undergoes nucleophilic substitution with potassium phthalimide:
$$
\text{Spiro-CH}2\text{Br} + \text{K-phthalimide} \rightarrow \text{Spiro-CH}2\text{-phthalimide}
$$
Deprotection with hydrazine yields the primary amine:
$$
\text{Spiro-CH}2\text{-phthalimide} \xrightarrow{\text{NH}2\text{NH}2} \text{Spiro-CH}2\text{-NH}_2
$$
Overall yield: 60–70%.
Boc Protection of the Primary Amine
The final step involves protecting the amine with di-tert-butyl dicarbonate (Boc anhydride):
$$
\text{Spiro-CH}2\text{-NH}2 + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Tert-butyl N-[(spiro[3.3]heptan-1-yl)methyl]carbamate}
$$
Optimized Conditions :
- Solvent : Dichloromethane or THF
- Base : Triethylamine or DMAP
- Temperature : 0°C to room temperature
- Yield : 85–90%
Alternative Synthetic Pathways
Reductive Amination Route
A one-pot strategy combining spiro ketone formation and reductive amination:
$$
\text{Spiro[3.3]heptan-1-one} + \text{Boc-NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Target compound}
$$
Advantages : Reduced step count; Yield : 55–60%.
Mitsunobu Reaction for Methylene Linkage
Installation of the Boc group via Mitsunobu reaction:
$$
\text{Spiro-CH}2\text{OH} + \text{Boc-NH}2 \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound}
$$
Challenges : Requires pre-existing hydroxymethyl spiro intermediate.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Bromo-Gabriel | Bromination, substitution, Boc | 60 | ≥95 | Radical bromination selectivity |
| Reductive Amination | Spiro ketone, Boc protection | 55 | 90 | Over-reduction side products |
| Mitsunobu | Hydroxymethyl intermediate | 50 | 85 | Hydroxymethyl precursor access |
| RCM-Based | Metathesis, Boc protection | 75 | ≥98 | Catalyst cost |
Scale-Up Considerations and Industrial Relevance
- Cost Drivers : Grubbs catalysts for RCM are prohibitively expensive at scale (>$500/g), favoring bromo-Gabriel routes.
- Regulatory Factors : Brominated intermediates require strict control under REACH regulations.
- Green Chemistry : Recent advances in photoredox-mediated spiro cyclization reduce reliance on toxic reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate serves as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of spirocyclic compounds due to its unique structural characteristics.
Biology
The compound has been investigated for its potential biological activities, including:
- Enzyme Inhibition : It may interact with specific enzymes, potentially inhibiting their activity.
- Receptor Binding Studies : Its spirocyclic structure allows it to bind to unique sites on receptors, influencing biological pathways.
Medicine
This compound is being explored for therapeutic applications:
- Drug Development : Preliminary studies suggest it may act as a drug candidate due to its biological activities.
- Potential Use in Antimicrobial Agents : It has shown promise against various bacterial strains, with some derivatives exhibiting significant potency comparable to standard drugs like ciprofloxacin.
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties:
- Methodology : Compounds synthesized using this precursor were tested against various bacterial strains.
- Results : Some compounds exhibited significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to ciprofloxacin.
Case Study 2: Synthesis of Pharmaceutical Intermediates
The compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines:
- Methodology : It acts as a protecting agent for amino groups in anilines during chemical transformations.
- Results : Successful synthesis of tetrasubstituted pyrroles was achieved, demonstrating its utility in organic synthesis.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl (3-aminospiro[3.3]heptan-1-yl)carbamate
- CAS : 1955556-81-6
- Molecular Formula : C₁₂H₂₂N₂O₂
tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate
- CAS : 1638765-41-9
- Molecular Formula : C₁₃H₂₄N₂O₂
- Key Differences : Replaces the spiro core with a bicyclo[2.2.1]heptane system, introducing greater ring strain and reduced symmetry. This increases molecular weight (240.35 g/mol) and may affect solubility .
Functional Group Variants
Oxygen-Containing Derivatives
Nitrogen-Rich Analogues
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6): Features two nitrogen atoms in a spiro[3.5]nonane system, enabling dual hydrogen-bonding sites and salt formation (hydrochloride) for improved solubility .
Physicochemical Properties
Biological Activity
Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate is a synthetic compound with a unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
- Chemical Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1239589-52-6
- Solubility : High solubility in various organic solvents
- Structure : The spirocyclic structure contributes to its unique physicochemical properties, influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate, often in the presence of a base like triethylamine. The reaction conditions are crucial for optimizing yield and purity.
Synthetic Route
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Spirocyclic amine + tert-butyl chloroformate | Room temperature, base (triethylamine) |
| 2 | Stirring | Several hours for complete conversion |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly as a potential drug candidate. Its spirocyclic structure is believed to facilitate interactions with various biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : Its structure allows it to fit into unique binding sites on receptors, potentially modulating their activity.
Case Studies and Experimental Data
-
Neuroprotective Effects :
- In vitro studies have shown that related compounds demonstrate protective effects against neurodegenerative processes, such as those seen in Alzheimer's disease (AD).
- For instance, a related compound was found to inhibit amyloid beta aggregation and reduce astrocyte cell death induced by Aβ 1-42, indicating potential neuroprotective properties .
-
Anticancer Activity :
- This compound has been noted as an intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in treating multiple myeloma . This suggests its potential role in cancer therapy.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuroprotective | Potential to inhibit amyloid beta aggregation and protect neuronal cells |
| Anticancer | Intermediate for Bortezomib synthesis; potential anticancer properties |
| Enzyme Inhibition | Possible inhibition of specific enzymes involved in disease progression |
Q & A
Q. Basic
- NMR spectroscopy : H/C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm) and confirms spirocyclic geometry .
- Mass spectrometry (MS) : High-resolution MS verifies molecular ion ([M+H]) and detects synthetic byproducts .
- HPLC : Reverse-phase HPLC with UV detection quantifies purity (>95% typically required for biological assays) .
How can researchers reconcile contradictory bioactivity data across different assay systems?
Advanced
Contradictions may arise from assay-specific conditions (e.g., pH, solvent). Methodological approaches include:
- Dose-response curves : Compare EC values across assays to identify outlier conditions .
- Metabolic stability tests : LC-MS/MS quantifies compound degradation in cell lysates vs. buffer, explaining reduced activity in cell-based assays .
- Structural analogs : Test derivatives (e.g., ethynyl or methoxy-modified versions) to isolate structure-activity relationships (SAR) .
What strategies mitigate degradation during long-term storage of this compound?
Q. Basic
Q. Advanced
- Forced degradation studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-HRMS to identify instability hotspots .
How does hydrogen-bonding topology influence this compound’s crystal packing and solubility?
Advanced
Graph set analysis (e.g., Etter’s formalism) categorizes H-bond motifs (e.g., chains) to predict packing efficiency. For example:
- Spiro NH group : Acts as a H-bond donor to carbonyl acceptors, forming 2D networks that reduce solubility .
- tert-butyl group : Steric hindrance disrupts H-bonding, increasing amorphous content and solubility in lipophilic solvents .
What computational tools predict this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Models binding to enzyme active sites (e.g., proteases) using the spirocyclic amine as a hinge-binding motif .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, highlighting key residues for mutagenesis studies .
How can the tert-butyl carbamate group be selectively deprotected without damaging the spirocyclic core?
Q. Advanced
- Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane (20% v/v, 2 hr) removes the tert-butyl group while preserving the spiroamine .
- Monitoring : Use F NMR to track TFA byproducts and ensure complete deprotection .
What methodologies address low yields in large-scale synthesis?
Q. Advanced
- Flow chemistry : Continuous reaction systems improve heat/mass transfer for exothermic steps (e.g., carbamate coupling) .
- DoE optimization : Response surface methodology identifies critical factors (e.g., stoichiometry, residence time) to maximize yield .
How do structural modifications at the 3-amino position affect biological activity?
Q. Advanced
- SAR libraries : Synthesize analogs with substituents (e.g., alkyl, aryl) and test in enzyme inhibition assays. For example:
- Ethynyl groups : Enhance binding to hydrophobic pockets (e.g., kinase ATP sites) but reduce solubility .
- Methoxy groups : Improve metabolic stability by blocking cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
